molecular formula C19H22N4O2 B2928842 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396879-31-4

1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Cat. No.: B2928842
CAS No.: 1396879-31-4
M. Wt: 338.411
InChI Key: SXYNVGPESILBMK-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves the reaction of 4-butoxyaniline with pyrazolo[1,5-a]pyridine-3-carboxylic acid, followed by the formation of the urea derivative through a condensation reaction with an appropriate isocyanate. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its potential as a therapeutic agent for diseases like cancer or inflammation.

    Industry: Utilization in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
  • 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
  • 1-(4-Propoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Uniqueness

1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is unique due to the presence of the butoxy group, which may impart distinct physicochemical properties and biological activities compared to its analogs. The length and branching of the alkoxy chain can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-2-3-12-25-17-9-7-16(8-10-17)22-19(24)20-13-15-14-21-23-11-5-4-6-18(15)23/h4-11,14H,2-3,12-13H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYNVGPESILBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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